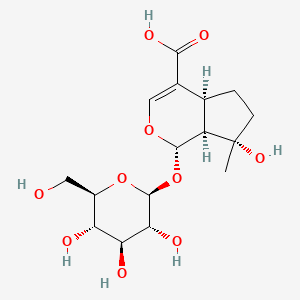
Direct Blue 108
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Blue 108 is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cotton, viscose fiber, silk, and their blended fabrics. The compound has a complex structure, characterized by the presence of triphenyl and oxazine groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Direct Blue 108 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form azo compounds.
Oxidation: The resulting azo compounds undergo oxidation to form the final dye structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned chemical reactions. The process is optimized for high yield and purity, and it often includes steps for purification and standardization to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Direct Blue 108 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to decoloration.
Reduction: The dye can be reduced to form colorless compounds, which is another method used in dye removal processes.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and activated oxygen bleach systems.
Reduction: Reducing agents such as sodium dithionite are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Leads to the formation of smaller, often colorless, organic compounds.
Reduction: Results in the formation of amines and other reduced species.
Substitution: Produces substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Direct Blue 108 has a wide range of applications in scientific research:
Wirkmechanismus
Direct Blue 108 exerts its effects primarily through its ability to bind to specific substrates, such as cellulose fibers in textiles. The dye molecules interact with the fibers through hydrogen bonding and van der Waals forces, leading to strong adhesion and vibrant coloration . In biological applications, the dye binds to cellular components, allowing for visualization under a microscope .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Red 81
- Direct Yellow 28
Comparison
Direct Blue 108 is unique due to its specific structure, which includes triphenyl and oxazine groups. This structure imparts distinct properties, such as high color strength and stability. Compared to other direct dyes, this compound offers superior fastness properties and a broader range of applications .
Eigenschaften
Molekularformel |
C34H19Cl2N4Na3O11S3 |
|---|---|
Molekulargewicht |
895.6 g/mol |
IUPAC-Name |
trisodium;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26(31),27,29,33-hexadecaene-9,12,27-trisulfonate |
InChI |
InChI=1S/C34H22Cl2N4O11S3.3Na/c1-3-39-18-6-5-7-23(52(41,42)43)26(18)14-10-16-21(12-19(14)39)50-33-29(36)31-34(28(35)30(33)37-16)51-22-13-20-15(11-17(22)38-31)27-24(53(44,45)46)8-9-25(54(47,48)49)32(27)40(20)4-2;;;/h5-13H,3-4H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
InChI-Schlüssel |
VCTDLSMTPQUQMZ-UHFFFAOYSA-K |
Kanonische SMILES |
CCN1C2=C(C(=CC=C2)S(=O)(=O)[O-])C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C=CC(=C9N8CC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=C(C5=N4)Cl)Cl.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)


![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)



